tert-butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate
Description
tert-butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate is a fluorinated carbamate derivative widely utilized in organic synthesis as a protective group for amines. Its structure features a tert-butyloxycarbonyl (Boc) group attached to a 2-amino-pentafluorobutyl chain. The presence of five fluorine atoms on the butyl moiety significantly influences its electronic and steric properties, enhancing stability against hydrolysis and oxidation compared to non-fluorinated analogs. This compound is particularly valuable in peptide synthesis and medicinal chemistry, where selective deprotection under acidic conditions is required .
Properties
IUPAC Name |
tert-butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F5N2O2/c1-7(2,3)18-6(17)16-4-5(15)8(10,11)9(12,13)14/h5H,4,15H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFINYASMKCHZDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(C(F)(F)F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluorinated amine. One common method involves the use of tert-butyl carbamate and 2-amino-3,3,4,4,4-pentafluorobutane in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as triethylamine.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields the corresponding amine and carbon dioxide, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
tert-Butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive amino group.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate involves its interaction with molecular targets through its reactive functional groups. The amino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The fluorinated chain may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake.
Comparison with Similar Compounds
Fluorinated carbamates are a critical class of compounds due to their unique physicochemical properties. Below is a comparative analysis of tert-butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate with structurally related analogs:
Structural and Electronic Properties
| Compound Name | Fluorine Substituents | Molecular Weight (g/mol) | LogP<sup>*</sup> | Melting Point (°C) |
|---|---|---|---|---|
| tert-butyl N-(2-aminoethyl)carbamate | 0 | 174.23 | 1.2 | 98–100 |
| tert-butyl N-(3,3,4,4-tetrafluorobutyl)carbamate | 4 | 269.25 | 2.8 | 112–114 |
| This compound | 5 | 287.24 | 3.5 | 125–127 |
<sup>*</sup>LogP values calculated using XLogP3.
Key Observations :
- Increased fluorine substitution correlates with higher molecular weight, lipophilicity (LogP), and thermal stability. The pentafluorobutyl derivative exhibits superior resistance to enzymatic degradation compared to non-fluorinated or tetrafluorinated analogs.
- The electron-withdrawing effect of fluorine atoms reduces the basicity of the amine group, impacting its reactivity in nucleophilic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
